molecular formula C26H25N3O3S2 B15033819 N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15033819
M. Wt: 491.6 g/mol
InChI Key: UIJOMOSUFMXMQH-UHFFFAOYSA-N
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Description

(2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound featuring a thiazole ring, a morpholine sulfonyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development .

Medicine

In medicine, (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer, infections, and inflammatory conditions .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

3-benzyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H25N3O3S2/c30-34(31,28-15-17-32-18-16-28)24-13-11-22(12-14-24)25-20-33-26(27-23-9-5-2-6-10-23)29(25)19-21-7-3-1-4-8-21/h1-14,20H,15-19H2

InChI Key

UIJOMOSUFMXMQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5

Origin of Product

United States

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